An In-Depth Technical Guide to Neopinone: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to Neopinone: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopinone, a pivotal intermediate in the biosynthesis of morphine and codeine, holds significant interest for researchers in alkaloid chemistry, pharmacology, and drug development. This comprehensive technical guide delineates the chemical structure, physicochemical properties, and biological context of neopinone. It provides a summary of its spectral data, details on its synthesis, and outlines key experimental protocols relevant to its study. Furthermore, this guide illustrates the critical biosynthetic pathway involving neopinone and provides a logical workflow for its investigation.
Chemical Structure and Properties
Neopinone is a morphinan alkaloid characterized by a pentacyclic ring structure. Its systematic IUPAC name is (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1].
Table 1: Chemical Identifiers and Properties of Neopinone
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₃ | [1] |
| Molecular Weight | 297.35 g/mol | [1] |
| IUPAC Name | (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [1] |
| CAS Number | 509-66-0 | [1] |
| ChEBI ID | 7510 | [1] |
| PubChem CID | 12313212 | [1] |
Table 2: Physicochemical Properties of Neopinone
| Property | Value | Source |
| Physical Description | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Table 3: Spectral Data of Neopinone
| Spectral Data Type | Key Features | Source |
| Mass Spectrometry | [M+H]⁺ = 298 | [1] |
| ¹H NMR | Data not explicitly available in search results. | |
| ¹³C NMR | Data not explicitly available in search results. |
Biological Significance and Signaling Pathways
Neopinone is a critical intermediate in the biosynthesis of the potent analgesics codeine and morphine in the opium poppy (Papaver somniferum)[1]. It is formed from thebaine through the action of the enzyme thebaine 6-O-demethylase[2]. Subsequently, neopinone is enzymatically isomerized to codeinone by neopinone isomerase[2]. This isomerization is a crucial step, channeling the metabolic flux towards the production of morphinan alkaloids.
While neopinone is primarily recognized for its role in this biosynthetic pathway, its broader pharmacological profile, including its direct interaction with opioid receptors, is not extensively characterized in the public domain. Standard assays to investigate such properties would include opioid receptor binding assays and in vivo analgesia models.
Experimental Protocols
Synthesis of Neopinone from Thebaine
An improved method for the conversion of thebaine to neopinone involves oxymercuration followed by hydrolysis[3].
Materials:
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Thebaine
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Mercuric acetate
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Methanol (refluxing)
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3 N Acetic acid or Sodium borohydride
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Ether
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Methylene chloride
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Anhydrous hydrogen chloride or hydrogen bromide
Procedure:
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Perform oxymercuration of thebaine with mercuric acetate in refluxing methanol. This yields the intermediate 7-acetomercurineopinone dimethyl ketal[3].
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Hydrolyze the intermediate with 3 N acetic acid to yield neopinone. Alternatively, reduce the organomercury compound with sodium borohydride followed by mild acid hydrolysis of the resulting neopinone dimethyl ketal[3].
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The neopinone can be further isomerized to codeinone. This equilibrium mixture can be shifted towards codeinone by treatment with anhydrous hydrogen chloride or hydrogen bromide in a mixture of ether and methylene chloride, followed by elimination of the hydrogen halide from the intermediate 8-halodihydrocodeinone[3].
Neopinone Isomerase Assay
This assay is designed to measure the enzymatic conversion of neopinone to codeinone.
Materials:
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Purified neopinone isomerase
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Neopinone substrate
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Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
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Quenching solution (e.g., 1 M citric acid)
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LC-MS/MS system for product analysis
Procedure:
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Prepare a reaction mixture containing the assay buffer and neopinone.
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Initiate the reaction by adding a known amount of purified neopinone isomerase.
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Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.
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Stop the reaction by adding the quenching solution.
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Analyze the reaction mixture by LC-MS/MS to quantify the amount of codeinone produced.
